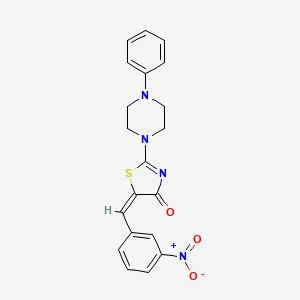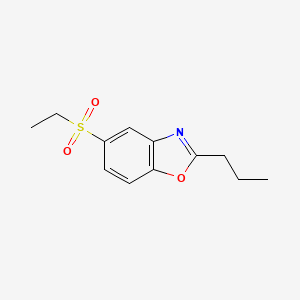![molecular formula C10H11F3N6 B2592172 6-哌嗪基-3-(三氟甲基)[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 338748-56-4](/img/structure/B2592172.png)
6-哌嗪基-3-(三氟甲基)[1,2,4]三唑并[4,3-b]哒嗪
描述
6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a heterocyclic compound that contains a triazolopyridazine ring system and a piperazine ring. In
科学研究应用
抗癌研究
该化合物已被合成并有效地筛选其抗癌特性 . 对所得化合物评估了其对两种人类结肠癌细胞系(HCT-116 和 HT-29 结肠癌细胞系)的抗增殖作用。 IC 50 范围估计在 6.587 到 11.10 µM 之间,表明化合物 RB7 对 HT-29 具有显着的抗癌作用 .
凋亡途径诱导
已发现 RB7 通过上调 Bax 和下调 Bcl2 诱导线粒体凋亡途径,最终导致 HT-29 细胞中 Caspase 3 的激活,并通过线粒体凋亡途径启动细胞死亡 .
抗菌活性
合成了一系列新型三唑并 [4,3- a ]吡嗪衍生物,并评估了其体外抗菌活性 . 一些对革兰氏阳性金黄色葡萄球菌和革兰氏阴性大肠杆菌菌株表现出中等至良好的抗菌活性 .
抗糖尿病特性
三唑并 [4,3- a ]吡嗪衍生物具有广泛的生物活性,包括抗糖尿病特性 . 3- (三氟甲基)-1,2,4-三唑并 [4,3- a ]吡嗪是西格列汀磷酸盐的关键药效团,西格列汀磷酸盐是一种治疗 II 型糖尿病的新药 .
抗血小板聚集
抗真菌特性
抗疟疾特性
抗惊厥特性
作用机制
Target of Action
Compounds with similar structures, such as triazolopyrazine derivatives, have been reported to inhibit c-met and vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, respectively .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active sites of the enzymes, thereby preventing their normal function .
Biochemical Pathways
Inhibition of c-met and vegfr-2 kinases by similar compounds can affect multiple downstream pathways, including those involved in cell proliferation, survival, and angiogenesis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines .
生化分析
Biochemical Properties
6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. One of the primary interactions is with the benzodiazepine receptor, where it acts as a selective agonist . This interaction is crucial as it modulates the receptor’s activity, leading to various physiological effects. Additionally, the compound has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurotransmission and receptor activity.
Cellular Effects
The effects of 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance the inhibitory effects of GABA receptors, leading to reduced neuronal excitability . This modulation of GABAergic signaling pathways can impact various cellular processes, including neurotransmission, synaptic plasticity, and overall cellular metabolism. Furthermore, the compound’s interaction with benzodiazepine receptors suggests potential effects on gene expression related to these receptors, further influencing cellular function.
Molecular Mechanism
At the molecular level, 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine exerts its effects through specific binding interactions with biomolecules. The compound binds to the benzodiazepine receptor, acting as a selective agonist . This binding enhances the receptor’s activity, leading to increased inhibitory neurotransmission. Additionally, the compound’s interaction with GABA receptors involves binding to specific sites on the receptor, enhancing its inhibitory effects . These molecular interactions highlight the compound’s role in modulating neurotransmission and receptor activity, providing insights into its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can exert sustained effects on cellular function, particularly in modulating neurotransmission and receptor activity .
Dosage Effects in Animal Models
The effects of 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance inhibitory neurotransmission without significant adverse effects . At higher doses, toxic effects can occur, including sedation, motor impairment, and potential toxicity to specific cell types . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is involved in various metabolic pathways. The compound is metabolized by specific enzymes, leading to the formation of metabolites that can influence its activity . These metabolic pathways involve interactions with enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation . The effects on metabolic flux and metabolite levels are essential considerations in understanding the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within specific tissues, impacting its overall efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications influence its localization, ensuring that the compound reaches its intended sites of action . This subcellular targeting is crucial for the compound’s efficacy in modulating biochemical pathways and cellular processes.
属性
IUPAC Name |
6-piperazin-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N6/c11-10(12,13)9-16-15-7-1-2-8(17-19(7)9)18-5-3-14-4-6-18/h1-2,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECIZQVFPVPNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2592091.png)
![3-(2-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2592093.png)
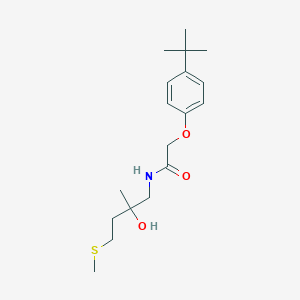
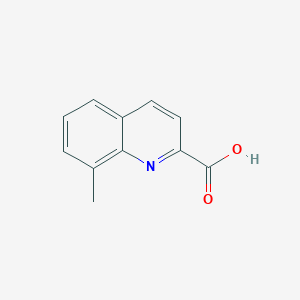
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2592100.png)

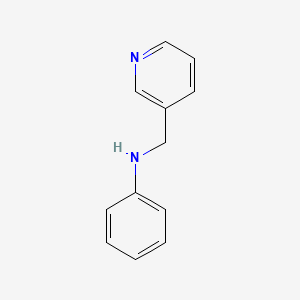
![3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2592103.png)

![3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2592105.png)

